molecular formula C11H12O3 B8564334 methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate

methyl 3-hydroxy-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B8564334
M. Wt: 192.21 g/mol
InChI Key: VLUJENWYTCMHBC-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (3.5 g, 18.421 mmol, 1.0 eq.) was dissolved in MeOH (40 ml) and cooled to 0° C.; NaBH4 (749 mg, 20.263 mmol, 1.1 eq.) was added in portions and the mixture was stirred for 3 hours at RT. After monitoring by TLC, the reaction mixture was concentrated to dryness under reduced pressure, and the residue was taken up in water (100 ml) and extracted with dichloromethane (2×100 ml). The combined org. phases were dried over sodium sulfate, concentrated under reduced pressure and used in the next stage without being purified further. Yield: 92% (3.2 g, 16.66 mmol)
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
749 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3]1.[BH4-].[Na+]>CO>[OH:1][CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
O=C1CCC2=CC=C(C=C12)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
749 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without being purified further

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC1CCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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